REACTION_CXSMILES
|
[Cl:1][C:2](=[CH2:13])[CH2:3][CH:4]([CH:10]([CH3:12])[CH3:11])[C:5]([O:7]CC)=[O:6].C(O)C.[OH-].[Na+]>O>[Cl:1][C:2](=[CH2:13])[CH2:3][CH:4]([CH:10]([CH3:11])[CH3:12])[C:5]([OH:7])=[O:6] |f:2.3|
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Name
|
ethyl 4-chloro-2-isopropyl-4-pentenoate
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClC(CC(C(=O)OCC)C(C)C)=C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Most of the ethanol was removed on the rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with two 50 ml portions of ether
|
Type
|
EXTRACTION
|
Details
|
The acidified mixture was extracted twice with 100 ml of ether
|
Type
|
WASH
|
Details
|
The ether was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
removed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CC(C(=O)O)C(C)C)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.83 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |